molecular formula C9H7FO4 B8659014 2-(2-Fluorophenyl)propanedioic acid

2-(2-Fluorophenyl)propanedioic acid

Cat. No.: B8659014
M. Wt: 198.15 g/mol
InChI Key: FHMSCMOARKTKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)propanedioic acid (hypothetical structure) is a fluorinated derivative of propanedioic acid (malonic acid), featuring a 2-fluorophenyl substituent at the central carbon of the malonic acid backbone. These compounds are critical in pharmaceutical and chemical research due to their role as intermediates or impurities in drug synthesis. For example, fluorinated aromatic acids are often used to modulate pharmacokinetic properties, such as bioavailability and metabolic stability .

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

2-(2-fluorophenyl)propanedioic acid

InChI

InChI=1S/C9H7FO4/c10-6-4-2-1-3-5(6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14)

InChI Key

FHMSCMOARKTKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Fluorophenyl)propanedioic acid with structurally or functionally related compounds, based on the available evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Key Properties Applications/Roles Safety/Toxicity
2-(2-Fluorophenyl)propanoic acid 73041-90-4 C₉H₉FO₂ 168.17 White powder; IUPAC: 2-(2-fluorophenyl)propanoic acid; pKa ~4.5 (estimated) Pharmaceutical intermediate; potential use in drug design Limited toxicity data; structurally similar compounds may exhibit low acute toxicity .
2-(2-Fluorophenyl)butanedioic acid 1225531-03-2 C₁₀H₉FO₄ 212.17 White crystalline solid; higher solubility than propanedioic acid derivatives Succinic acid analog; potential use in polymer or API synthesis No explicit hazard classification; standard lab precautions apply .
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile 312307-38-3 C₁₁H₇FN₂O 214.18 Off-white powder; boiling point: 399.8°C; density: 1.249 g/cm³ Impurity in Vonoprazan (P-CAB drug); critical for quality control in APIs High purity (>99%); no acute toxicity reported .
3-((2-Fluorophenyl)sulfonamido)propanoic acid 613657-21-9 C₉H₈FNO₄S 245.23 Sulfonamide-functionalized propanoic acid; likely high polarity Intermediate in sulfonamide-based drug synthesis (e.g., antibiotics or antivirals) Limited safety data; handle with standard PPE .
Dimethyl 2-(4-Methoxycarbonyl-2-Nitrophenyl)propanedioate 1160293-27-5 C₁₄H₁₅NO₈ 325.27 White powder; esterified propanedioic acid; nitro group enhances reactivity Key intermediate in nitroaromatic drug synthesis (e.g., NSAIDs or kinase inhibitors) No acute hazards reported; avoid inhalation of dust .
2-(thiophen-3-ylmethyl)propanedioic acid 26415-26-9 C₈H₈O₄S 224.21 Thiophene-substituted malonic acid; moderate aqueous solubility Potential use in heterocyclic compound synthesis (e.g., thiophene-based drugs) No GHS classification; handle as non-hazardous .

Key Observations:

Chain Length: Propanedioic acid (C3 diacid) derivatives generally exhibit higher polarity and lower logP values than propanoic (C3 monoacid) or butanedioic (C4 diacid) analogs, impacting their pharmacokinetic profiles .

Pharmaceutical Relevance: The propanedinitrile derivative (CAS 312307-38-3) is a critical impurity in Vonoprazan, emphasizing the importance of fluorinated intermediates in gastric acid inhibitors . Esterified propanedioic acids (e.g., dimethyl esters) are preferred in synthesis due to enhanced stability and reactivity under mild conditions .

Research Findings and Data Gaps

  • Synthetic Routes : Fluorophenyl-propanedioic acid derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution, but optimized methods for scale-up are underreported in the evidence.
  • Thermodynamic Data : Boiling points and melting points are scarce for the exact compound, though analogs suggest thermal stability up to 300–400°C .
  • Toxicological Studies : Long-term toxicity and ecotoxicological data are absent for most compounds, highlighting a need for comprehensive safety assessments.

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